molecular formula C14H12Cl3NO3 B13678286 (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol

(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol

Cat. No.: B13678286
M. Wt: 348.6 g/mol
InChI Key: OVPKOJOIZMALCU-UHFFFAOYSA-N
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Description

[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro, dichlorophenoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-(2,4-dichlorophenoxy)ethanol: This intermediate is prepared by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.

    Nucleophilic Substitution: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with 6-chloro-2-pyridyl chloride in the presence of a base such as potassium carbonate to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde.

    Reduction: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethane.

    Substitution: Formation of 6-amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and dichlorophenoxy groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methane: Similar structure but lacks the hydroxyl group.

    6-Amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol: Similar structure but contains an amino group instead of a chloro group.

    6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.

Uniqueness

[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is unique due to the presence of both chloro and dichlorophenoxy groups, which confer specific chemical and biological properties. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H12Cl3NO3

Molecular Weight

348.6 g/mol

IUPAC Name

[6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]pyridin-2-yl]methanol

InChI

InChI=1S/C14H12Cl3NO3/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-19)18-14(13)17/h1-4,7,19H,5-6,8H2

InChI Key

OVPKOJOIZMALCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CO)Cl

Origin of Product

United States

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